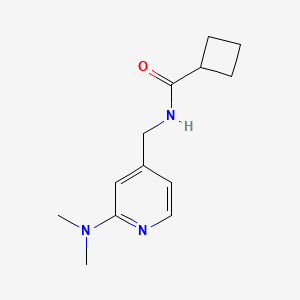

N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and an amide group, which is a common functional group in organic chemistry .

Molecular Structure Analysis

The compound contains a pyridine ring, which is planar, and a cyclobutane ring, which is puckered. The presence of the amide group can result in the formation of hydrogen bonds .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the amide group can undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide group in this compound could increase its solubility in polar solvents. The pyridine ring could contribute to its basicity .Applications De Recherche Scientifique

Biological and Medicinal Applications

Chemical Biology of Amides and Related Compounds :

- Amides and their derivatives, similar in structure to the query compound, play crucial roles in biological systems. Studies have explored the biological effects of various amide derivatives, shedding light on their potential therapeutic applications and toxicity profiles (Kennedy, 2001). These insights are pivotal for understanding the biological activities of complex amides and guiding the development of amide-based therapeutics.

Plant-Derived Pigments :

- Betalains, derived from plants, are vacuolar pigments that have been studied for their chemosystematic markers and potential in pharmacological applications. These pigments, structurally distinct yet relevant for their biological roles, offer a template for designing novel compounds with specific bioactivities (Khan & Giridhar, 2015). The research into plant-derived pigments underscores the importance of natural compounds in drug discovery and the potential for synthetic analogs to exhibit similar or enhanced bioactivities.

Heterocyclic Compounds in Drug Development :

- Heterocyclic N-oxides, such as pyridine derivatives, are highlighted for their versatility in organic synthesis, catalysis, and drug development. These compounds demonstrate a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscoring the medicinal importance of nitrogen-containing heterocycles (Li et al., 2019). The structural and functional diversity of these molecules paves the way for the exploration of novel therapeutics based on similar scaffolds.

Analytical and Environmental Applications

- Chemosensing and Environmental Monitoring :

- Pyridine derivatives, akin to the compound of interest, have been utilized as effective chemosensors for the detection of various species, demonstrating the potential of heterocyclic compounds in analytical chemistry. These applications range from environmental monitoring to the detection of biologically relevant ions, showcasing the utility of such compounds beyond their biological activities (Abu-Taweel et al., 2022).

Mécanisme D'action

Target of Action

Related compounds such as n-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate

Mode of Action

Related compounds have been found to interact with their targets through a dense net of hydrogen bonds

Biochemical Pathways

Related compounds have been found to have potential use in non-linear optics , suggesting that they might affect pathways related to optical signal processing

Result of Action

Related compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide might have similar effects

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)pyridin-4-yl]methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16(2)12-8-10(6-7-14-12)9-15-13(17)11-4-3-5-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXZIYWGSRQXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)CNC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)

![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2851361.png)

![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)

![(E)-1-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2851363.png)

![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)

![(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2851374.png)